4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a molecular weight of 520.63 g/mol This compound is characterized by its intricate structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl group, and a pyrrole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then coupled with the fluorenylmethoxycarbonyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2r,4s)-1-[(tert-butoxy)carbonyl]-4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
- (2S)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure provides distinct chemical properties that differentiate it from similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C34H41N3O6 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
4-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C34H41N3O6/c1-21-28(30(31(38)39)22(2)35(21)6)19-37(23-12-11-17-36(18-23)32(40)43-34(3,4)5)33(41)42-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,23,29H,11-12,17-20H2,1-6H3,(H,38,39) |
InChI Key |
PLHPOZTXHBXODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)O)CN(C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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